molecular formula C19H20N2O4S B021347 5-(4-(2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy)benzyl)thiazolidine-2,4-dione CAS No. 101931-00-4

5-(4-(2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy)benzyl)thiazolidine-2,4-dione

Cat. No. B021347
Key on ui cas rn: 101931-00-4
M. Wt: 372.4 g/mol
InChI Key: RMTFRGFLVHAYCI-UHFFFAOYSA-N
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Patent
US04582839

Procedure details

By following the same procedure as described in Example 1, methyl 3-{4-[2-acetoxy-2-(5-ethyl-2-pyridyl) ethoxy]phenyl}-2-bromopropionate (10.0 g), thiourea (2.0 g) and sodium acetate (2.2 g) were allowed to undergo reaction in ethanol and hydrolysis was performed to give 5-{4-[2-(5-ethyl-2-pyridyl)-2-hydroxyethoxy]benzyl}-2,4-thiazolidinedione in the form of crystals. Yield of 6.2 g. Recrystallization from ethyl acetate-hexane produced colorless prisms. m.p. 129°-130° C.
Name
methyl 3-{4-[2-acetoxy-2-(5-ethyl-2-pyridyl) ethoxy]phenyl}-2-bromopropionate
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
2.2 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([O:4][CH:5]([C:21]1[CH:26]=[CH:25][C:24]([CH2:27][CH3:28])=[CH:23][N:22]=1)[CH2:6][O:7][C:8]1[CH:13]=[CH:12][C:11]([CH2:14][CH:15](Br)[C:16]([O:18]C)=O)=[CH:10][CH:9]=1)(=O)C.[NH2:29][C:30](N)=[S:31].C([O-])(=[O:35])C.[Na+]>C(O)C>[CH2:27]([C:24]1[CH:25]=[CH:26][C:21]([CH:5]([OH:4])[CH2:6][O:7][C:8]2[CH:9]=[CH:10][C:11]([CH2:14][CH:15]3[S:31][C:30](=[O:35])[NH:29][C:16]3=[O:18])=[CH:12][CH:13]=2)=[N:22][CH:23]=1)[CH3:28] |f:2.3|

Inputs

Step One
Name
methyl 3-{4-[2-acetoxy-2-(5-ethyl-2-pyridyl) ethoxy]phenyl}-2-bromopropionate
Quantity
10 g
Type
reactant
Smiles
C(C)(=O)OC(COC1=CC=C(C=C1)CC(C(=O)OC)Br)C1=NC=C(C=C1)CC
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
NC(=S)N
Step Three
Name
Quantity
2.2 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
hydrolysis

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1C=CC(=NC1)C(COC1=CC=C(CC2C(NC(S2)=O)=O)C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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